![molecular formula C24H32O6 B138474 11-A-Hydroxy canrenone methyl ester CAS No. 192704-56-6](/img/structure/B138474.png)
11-A-Hydroxy canrenone methyl ester
Overview
Description
11-A-Hydroxy canrenone methyl ester is a chemical compound with the molecular formula C24H32O6 . It is an intermediate used in the chemobiological synthesis of Eplerenone , a cardiovascular drug .
Synthesis Analysis
The synthesis of 11-A-Hydroxy canrenone methyl ester involves the use of Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)- and Iodomethane .Molecular Structure Analysis
The molecular structure of 11-A-Hydroxy canrenone methyl ester is characterized by a molecular weight of 416.51 g/mol . It has 8 defined stereocentres .Chemical Reactions Analysis
As an intermediate, 11-A-Hydroxy canrenone methyl ester is used in the chemobiological synthesis of Eplerenone .Physical And Chemical Properties Analysis
11-A-Hydroxy canrenone methyl ester has a boiling point of 604.5±55.0 °C and a density of 1.27±0.1 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol . The compound is solid in form and is white to off-white in color .Scientific Research Applications
Cardiovascular Drug Synthesis
11-A-Hydroxy canrenone methyl ester: is used as an intermediate in the chemobiological synthesis of Eplerenone , a selective aldosterone antagonist with potential use in the treatment of conditions like primary hypertension and heart failure post-myocardial infarction .
Mechanism of Action
Target of Action
The primary target of 11-A-Hydroxy canrenone methyl ester is the mineralocorticoid receptor (MR) . This compound is an intermediate used in the synthesis of Eplerenone , a selective antagonist of the MR . The MR plays a crucial role in regulating blood pressure and electrolyte balance .
Mode of Action
As an intermediate in the synthesis of Eplerenone, 11-A-Hydroxy canrenone methyl ester shares a similar mode of action. Eplerenone selectively binds to the MR, inhibiting its action . This prevents the receptor from interacting with its natural ligand, aldosterone, thereby inhibiting the downstream effects of aldosterone .
Biochemical Pathways
The binding of 11-A-Hydroxy canrenone methyl ester (via Eplerenone) to the MR affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the action of aldosterone, it prevents the reabsorption of sodium and water in the kidneys, which would otherwise lead to an increase in blood volume and blood pressure .
Pharmacokinetics
Eplerenone is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in both urine and feces .
Result of Action
The molecular and cellular effects of 11-A-Hydroxy canrenone methyl ester’s action result in the reduction of blood pressure . By inhibiting the action of aldosterone, it reduces the reabsorption of sodium and water in the kidneys, leading to a decrease in blood volume and blood pressure .
Action Environment
The action, efficacy, and stability of 11-A-Hydroxy canrenone methyl ester can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its bioavailability and efficacy. Additionally, factors such as pH and temperature could potentially affect its stability .
Safety and Hazards
Future Directions
As an intermediate in the synthesis of Eplerenone, a cardiovascular drug, 11-A-Hydroxy canrenone methyl ester has potential applications in the treatment of primary hypertension and heart failure post-myocardial infarction . Eplerenone is the first approved selective aldosterone receptor antagonist , indicating a promising future direction for this compound.
properties
IUPAC Name |
methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-22-7-4-14(25)10-13(22)11-15(21(28)29-3)19-16-5-8-24(9-6-18(27)30-24)23(16,2)12-17(26)20(19)22/h10,15-17,19-20,26H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,20+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDNRZOTRVTMRC-IIYDDONESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348419 | |
Record name | 11-A-Hydroxy canrenone methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-A-Hydroxy canrenone methyl ester | |
CAS RN |
192704-56-6 | |
Record name | 11α-Hydroxymexrenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192704-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-A-Hydroxy canrenone methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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